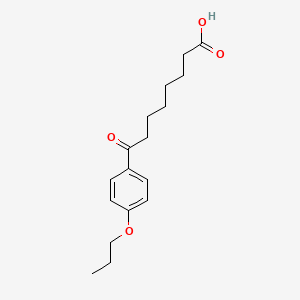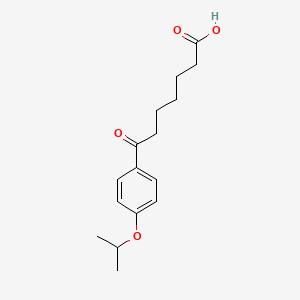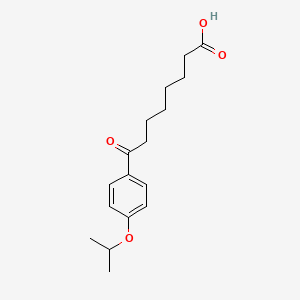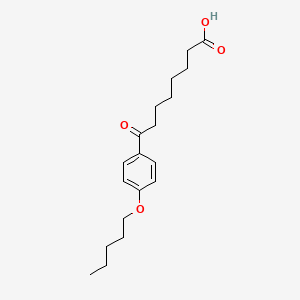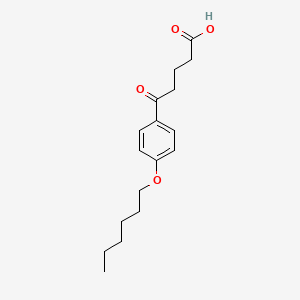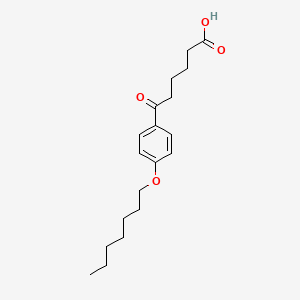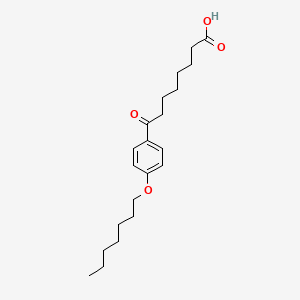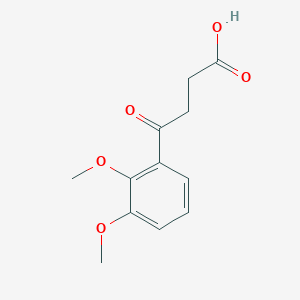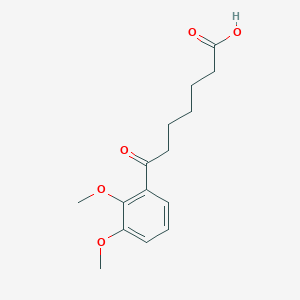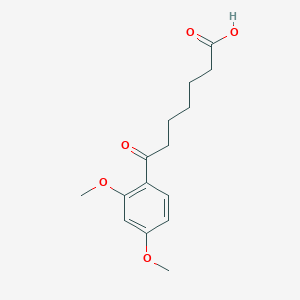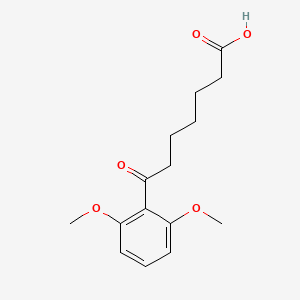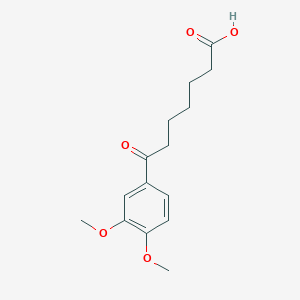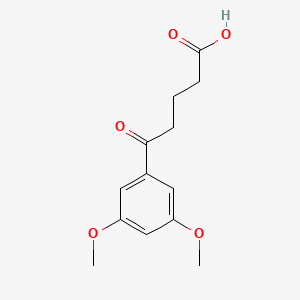![molecular formula C14H16O5 B1325834 5-[3,4-(Ethylendioxy)phenyl]-3-methyl-5-oxovaleriansäure CAS No. 951894-15-8](/img/structure/B1325834.png)
5-[3,4-(Ethylendioxy)phenyl]-3-methyl-5-oxovaleriansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is an organic compound with the molecular formula C14H16O5 It is known for its unique structure, which includes an ethylenedioxy group attached to a phenyl ring, a methyl group, and a valeric acid moiety
Wissenschaftliche Forschungsanwendungen
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid typically involves the following steps:
Formation of the Ethylenedioxy Group: The ethylenedioxy group is introduced to the phenyl ring through a reaction with ethylene glycol in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group is added to the phenyl ring via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Valeric Acid Moiety: The valeric acid moiety is synthesized through a series of reactions, including the oxidation of a primary alcohol to a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wirkmechanismus
The mechanism of action of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[3,4-(Methylenedioxy)phenyl]-3-methyl-5-oxovaleric acid: Similar structure but with a methylenedioxy group instead of an ethylenedioxy group.
5-[3,4-(Ethylenedioxy)phenyl]-3-ethyl-5-oxovaleric acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylenedioxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZCKEPKRBAALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC2=C(C=C1)OCCO2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
